molecular formula C18H16O5 B3041913 Resveratrol-3,5-diacetate CAS No. 411233-14-2

Resveratrol-3,5-diacetate

Cat. No.: B3041913
CAS No.: 411233-14-2
M. Wt: 312.3 g/mol
InChI Key: YBTSXNIAKDYGPK-ONEGZZNKSA-N
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Description

Resveratrol-3,5-diacetate is a derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anti-cancer properties. The diacetate form is synthesized to enhance the stability and bioavailability of resveratrol, making it more suitable for various applications in research and industry.

Mechanism of Action

Target of Action

Resveratrol-3,5-diacetate, a derivative of resveratrol, primarily targets several key proteins and pathways in the body. It has been shown to interact with proteins such as AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB , which are identified as hub target genes . These targets play crucial roles in various biological processes, including cell survival, apoptosis, inflammation, and angiogenesis .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . The circadian clock is a system regulating behavior and function of the human body, thus playing a crucial role in health maintenance .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . Additionally, it has been shown to have effects on pathways related to neurodegenerative diseases .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Resveratrol is approximately 20% bioavailable , and its exposures (AUCs and Cmax) increase with increasing doses . Resveratrol and its three major conjugates account for 40 to 55% of the dose in urine , consistent with a high extent of absorption . Less than 1% of drug-related material was intact relative to key metabolites in plasma and urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . These effects can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nanoparticle-based delivery systems for resveratrol have been developed to overcome limitations associated with the compound’s bioavailability and therapeutic effectiveness . Moreover, the use of supercritical CO2 fluid (SCF-CO2)-assisted impregnation has been shown to enhance the bioavailability of resveratrol .

Biochemical Analysis

Biochemical Properties

Resveratrol-3,5-diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit neuroprotective effects in many neurological disorders via autophagy modulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . One of the key mechanisms is the activation of the SIRT1/FoxO1 pathway, which is involved in autophagy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can protect cells against a variety of stresses that are largely involved in age-related brain pathologies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and the nature of these interactions are still being explored .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of resveratrol-3,5-diacetate typically involves the acetylation of resveratrol. One common method is the reaction of resveratrol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where resveratrol is mixed with acetic anhydride and a catalyst. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Resveratrol-3,5-diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidative products.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Resveratrol-3,5-diacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Resveratrol-3,5-diacetate is compared with other resveratrol derivatives such as:

    Resveratrol-3,4’-diacetate: Similar in structure but with different acetylation positions, leading to variations in stability and bioactivity.

    Resveratrol-4’-acetate: A monoacetate derivative with distinct chemical properties and biological effects.

    Resveratrol-3,5,4’-triacetate: A triacetate derivative with enhanced stability but potentially reduced bioactivity compared to the diacetate form.

Uniqueness: this compound is unique due to its balanced properties of stability and bioactivity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[3-acetyloxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSXNIAKDYGPK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873867
Record name 3,5-Di-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411233-14-2
Record name 3,5-Di-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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